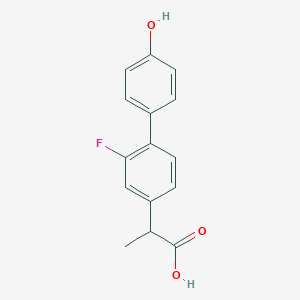

4'-羟基氟比洛芬

描述

4'-Hydroxyflurbiprofen, a major metabolite of flurbiprofen, is significant in scientific research due to its involvement in various chemical reactions and properties. Its study encompasses synthesis methods, molecular structure analysis, and physical and chemical properties investigation.

Synthesis Analysis

The synthesis of 4'-Hydroxyflurbiprofen and related compounds often involves high-performance liquid chromatographic assays for quantitation in biological matrices. This process is crucial for evaluating the regulation of cytochrome P450 activity, highlighting the compound's metabolic pathway (Hutzler, Frye, & Tracy, 2000).

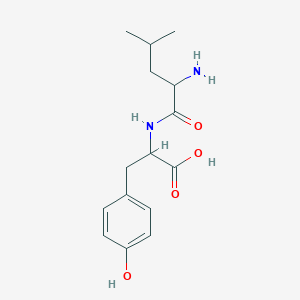

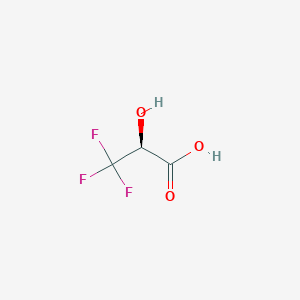

Molecular Structure Analysis

Studies on compounds structurally related to 4'-Hydroxyflurbiprofen, such as 3-fluoro-4-hydroxyprolines, provide insights into the impact of molecular modifications on biological recognition and activity. These studies involve small-molecule X-ray crystallography, NMR spectroscopy, and quantum mechanical calculations to understand molecular interactions (Testa et al., 2018).

Chemical Reactions and Properties

The biotransformation of flurbiprofen, leading to the production of 4'-Hydroxyflurbiprofen, involves cytochrome P450-dependent oxidation. This process is critical for understanding the drug's metabolic pathway and the role of specific cytochrome P450 isoforms in this transformation (Tracy et al., 1995).

Physical Properties Analysis

The physical properties of 4'-Hydroxyflurbiprofen, including its solubility, stability, and phase behavior, are essential for its formulation and therapeutic efficacy. Analytical methods like high-performance liquid chromatography coupled with mass spectrometry are employed to investigate these properties, particularly in biological matrices (Lee et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties of 4'-Hydroxyflurbiprofen involves examining its reactivity, interaction with biological molecules, and participation in biochemical pathways. This includes its role in cytochrome P450-mediated metabolic processes and its interaction with protein targets (Tracy et al., 1996).

科学研究应用

药代动力学和代谢:

- 氟比洛芬在其药代动力学中表现出立体选择性,两个对映体可能都具有镇痛活性。其生物利用度与常规释放剂型相似(Davies, 1995)。

- 细胞色素P450 2C9及其等位变体在人类肝微粒体中对氟比洛芬的4'-羟基化起作用。这一过程可被来米酸华法林和托布胺抑制(Tracy et al., 1995)。

- CYP2C9基因型显著影响氟比洛芬的代谢,使药物治疗更加个性化。*1/*3基因型显著降低其代谢(Lee et al., 2015)。

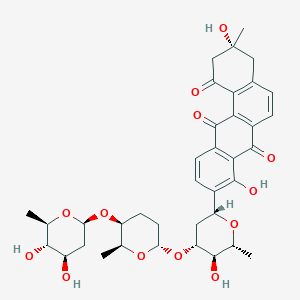

生物转化:

- 康氏丝孢霉属可以将氟比洛芬生物转化为4'-羟基氟比洛芬和硫酸化药物。具体来说,康氏丽丝孢霉和布莱克斯利康氏丝孢霉产生结合代谢物(Amadio et al., 2010)。

分析技术:

- 高效液相色谱-串联质谱(HPLC-MS/MS)已经发展出来,可以有效定量人类血浆中的氟比洛芬和4'-羟基氟比洛芬,相比以往方法具有更好的灵敏度(Lee et al., 2014)。

- 存在一种敏感且特异的高效液相色谱法检测4'-羟基氟比洛芬和氟比洛芬在人类尿液和血浆中的存在(Hutzler et al., 2000)。

治疗和临床应用:

- 氟比洛芬及其主要代谢物,包括4'-羟基氟比洛芬,可以在马尿中检测用于兴奋剂分析。这种代谢物在给药后仍可检测到相当长的时间(Tsitsimpikou et al., 2001)。

- 将氟比洛芬纳入匹兹堡混合饮料中,该混合饮料包括对CYP2C9活性的体内测量,可能成为目前用于炎症性肠病的5药物治疗的潜在补充(Zgheib et al., 2006)。

安全和危害

未来方向

The major metabolic pathway of flurbiprofen metabolized to 4’-hydroxyflurbiprofen is mediated by cytochrome P450 2C9 (CYP2C9) enzyme. Therefore, CYP2C9 enzyme activity primarily influences flurbiprofen concentrations . This suggests that future research could focus on the role of CYP2C9 in the metabolism of 4’-Hydroxyflurbiprofen and its implications for drug efficacy and safety.

属性

IUPAC Name |

2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSMMBJBNJDFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967269 | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxyflurbiprofen | |

CAS RN |

52807-12-2, 80685-20-7 | |

| Record name | 4'-Hydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

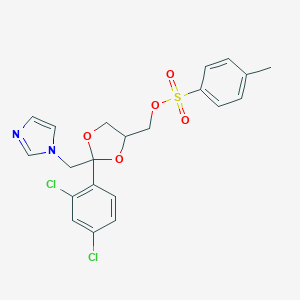

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。